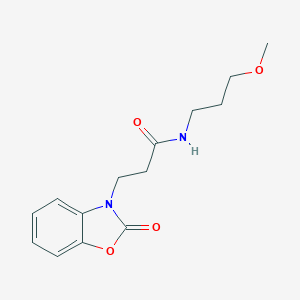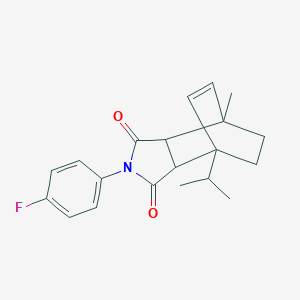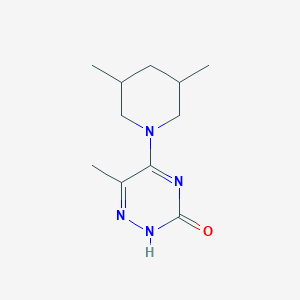![molecular formula C21H20O5 B241216 2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B241216.png)
2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C21H20O5. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with isobutyl chloroacetate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the isobutyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers with different functional groups.
Aplicaciones Científicas De Investigación
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory or antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- Methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate
Uniqueness
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propiedades
Fórmula molecular |
C21H20O5 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-methylpropyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O5/c1-14(2)11-26-20(22)13-24-16-8-9-17-19(10-16)25-12-18(21(17)23)15-6-4-3-5-7-15/h3-10,12,14H,11,13H2,1-2H3 |
Clave InChI |
ZGAWTQNHGOYRST-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE](/img/structure/B241138.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)



![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)

![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)

![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
